molecular formula C26H27ClN2O5 B4959029 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(1-methylhexyl)benzamide

4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(1-methylhexyl)benzamide

Cat. No. B4959029
M. Wt: 483.0 g/mol
InChI Key: MQPVTPZDQXLYOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(1-methylhexyl)benzamide, also known as GW501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was initially developed as a potential treatment for metabolic disorders, such as obesity, diabetes, and dyslipidemia, due to its ability to stimulate fatty acid oxidation and improve glucose metabolism. However, it has also gained attention as a performance-enhancing drug among athletes and bodybuilders, despite being banned by the World Anti-Doping Agency (WADA) since 2009.

Mechanism of Action

4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(1-methylhexyl)benzamide exerts its effects by binding to and activating PPARδ, a nuclear receptor that regulates the expression of genes involved in lipid metabolism, glucose uptake, and mitochondrial function. PPARδ activation leads to the upregulation of fatty acid oxidation enzymes, such as carnitine palmitoyltransferase-1 (CPT-1) and acyl-CoA oxidase (ACOX), and the downregulation of lipogenic enzymes, such as fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC). This results in an increase in energy expenditure and a decrease in fat storage. PPARδ activation also stimulates the expression of genes involved in glucose uptake and utilization, such as glucose transporter 4 (GLUT4) and pyruvate dehydrogenase kinase 4 (PDK4), leading to improved insulin sensitivity and glucose metabolism.
Biochemical and Physiological Effects:
4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(1-methylhexyl)benzamide has been shown to have several biochemical and physiological effects in different tissues and organs. In skeletal muscle, it increases the expression of genes involved in oxidative metabolism and mitochondrial biogenesis, leading to improved endurance and fatigue resistance. In adipose tissue, it reduces the size and number of adipocytes and inhibits the differentiation of preadipocytes, leading to decreased adiposity and improved insulin sensitivity. In the liver, it reduces the expression of genes involved in lipogenesis and gluconeogenesis, leading to decreased hepatic steatosis and improved glucose metabolism. In the heart, it enhances fatty acid oxidation and glucose uptake, leading to improved cardiac function and protection against ischemic injury.

Advantages and Limitations for Lab Experiments

4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(1-methylhexyl)benzamide has several advantages for lab experiments, such as its high potency, selectivity, and specificity for PPARδ, its well-defined mechanism of action, and its ability to modulate multiple metabolic pathways. However, it also has some limitations, such as its potential toxicity and off-target effects, its limited solubility and stability, and its high cost and regulatory restrictions.

Future Directions

4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(1-methylhexyl)benzamide has several potential future directions for research and development, such as:
1. Investigating its effects on other metabolic pathways and diseases, such as cancer, neurodegeneration, and inflammation.
2. Developing more potent and selective PPARδ agonists with improved pharmacokinetic and pharmacodynamic properties.
3. Studying the molecular mechanisms underlying its toxicity and off-target effects and developing strategies to mitigate them.
4. Exploring its potential as a therapeutic agent for rare metabolic disorders, such as mitochondrial diseases and fatty acid oxidation disorders.
5. Investigating its effects on different cell types and tissues, such as immune cells, neurons, and stem cells.
Conclusion:
In conclusion, 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(1-methylhexyl)benzamide is a synthetic drug that has been extensively studied for its potential therapeutic and pharmacological effects. It exerts its effects by activating PPARδ, a nuclear receptor that regulates lipid and glucose metabolism. Despite being banned by WADA, it has gained attention as a performance-enhancing drug among athletes and bodybuilders. 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(1-methylhexyl)benzamide has several advantages and limitations for lab experiments and several potential future directions for research and development.

Synthesis Methods

4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(1-methylhexyl)benzamide can be synthesized through a multistep process that involves the coupling of 3-(3-chlorophenoxy)benzoic acid with 5-nitro-2-furoic acid, followed by the amidation of the resulting intermediate with 1-methylhexylamine and the final benzoylation of the amine group. The purity and yield of the product can be improved by using high-performance liquid chromatography (HPLC) and recrystallization techniques.

Scientific Research Applications

4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(1-methylhexyl)benzamide has been extensively studied in vitro and in vivo for its potential therapeutic and pharmacological effects. In animal models, it has been shown to increase endurance and running capacity, reduce body fat, improve insulin sensitivity, and protect against diet-induced obesity and metabolic disorders. It has also been investigated for its anti-inflammatory, neuroprotective, and anticancer properties. Moreover, 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(1-methylhexyl)benzamide has been used as a tool compound to study the role of PPARδ in various physiological processes, such as lipid metabolism, energy homeostasis, and inflammation.

properties

IUPAC Name

4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-heptan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27ClN2O5/c1-3-4-5-7-18(2)28-26(30)19-10-12-22(13-11-19)33-24-15-21(29(31)32)16-25(17-24)34-23-9-6-8-20(27)14-23/h6,8-18H,3-5,7H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQPVTPZDQXLYOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)NC(=O)C1=CC=C(C=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])OC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(heptan-2-yl)benzamide

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